2-Chloro-7-methyl-3-vinylquinoline is a chemical compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry, organic synthesis, and material science. This compound has the molecular formula and a molecular weight of approximately 219.66 g/mol. The structure features a chloro substituent at the second position, a methyl group at the seventh position, and a vinyl group at the third position of the quinoline ring system.
2-Chloro-7-methyl-3-vinylquinoline is synthesized through various methods, primarily involving reactions that introduce the vinyl group into the quinoline framework. It is classified as a vinylquinoline derivative, which is significant in pharmaceutical research due to its potential biological activities.
The synthesis of 2-Chloro-7-methyl-3-vinylquinoline typically involves several approaches:
The reaction conditions for the palladium-catalyzed Heck reaction typically include:
Monitoring of the reaction progress can be achieved through thin-layer chromatography (TLC), with purification often performed via column chromatography.
The molecular structure of 2-Chloro-7-methyl-3-vinylquinoline can be represented with various notations:
InChI=1S/C12H10ClN/c1-3-8-6-9-4-5-10(15-2)7-11(9)14-12(8)13/h3-7H,1H2,2H3
COC1=CC2=NC(=C(C=C2C=C1)C=C)Cl
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.66 g/mol |
IUPAC Name | 2-chloro-7-methyl-3-vinylquinoline |
2-Chloro-7-methyl-3-vinylquinoline participates in various chemical reactions:
Reactions are typically conducted under controlled conditions, with products analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Key physical properties include:
Chemical properties include:
2-Chloro-7-methyl-3-vinylquinoline has several notable applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: